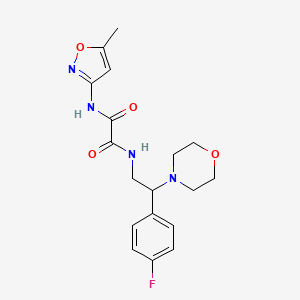
Tert-butyl 5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylate, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various diseases, including cancer and autoimmune disorders. TAK-659 is known to target various signaling pathways, including B-cell receptor signaling, and has shown promising results in preclinical studies.
Wirkmechanismus
Tert-butyl 5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylate is known to target various signaling pathways, including B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Tert-butyl 5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylate inhibits the activity of Bruton's tyrosine kinase (BTK), which is a key component of the B-cell receptor signaling pathway. By inhibiting BTK, Tert-butyl 5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylate can effectively block B-cell receptor signaling and induce apoptosis in cancer cells.
Biochemical and physiological effects:
Tert-butyl 5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylate has been shown to have several biochemical and physiological effects, including the inhibition of B-cell receptor signaling, induction of apoptosis in cancer cells, and immunomodulatory effects. Tert-butyl 5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylate has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Tert-butyl 5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylate in lab experiments is its specificity for BTK, which allows for the selective inhibition of B-cell receptor signaling. However, one limitation of using Tert-butyl 5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylate is its potential off-target effects, which may affect the interpretation of the results.
Zukünftige Richtungen
There are several future directions for the development of Tert-butyl 5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylate, including the evaluation of its efficacy in clinical trials for the treatment of various diseases, including cancer and autoimmune disorders. Additionally, further studies are needed to understand the potential off-target effects of Tert-butyl 5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylate and to develop strategies to minimize these effects. Finally, the development of novel BTK inhibitors that have improved selectivity and efficacy may provide new opportunities for the treatment of various diseases.
Synthesemethoden
The synthesis of Tert-butyl 5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylate involves several steps, including the reaction of tert-butyl 2-(methylamino)acetate with 4-chloropyrimidine, followed by the reaction with 2-bromo-2-methylpropanol. The resulting compound is then treated with trifluoroacetic acid to obtain Tert-butyl 5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylate.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. Several preclinical studies have shown that Tert-butyl 5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylate can effectively inhibit B-cell receptor signaling and induce apoptosis in cancer cells. Tert-butyl 5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylate has also been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders.
Eigenschaften
IUPAC Name |
tert-butyl 5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-8(2)11-15-7-9(14-6)10(16-11)12(17)18-13(3,4)5/h7-8,14H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDILPXGMKKKFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C(=N1)C(=O)OC(C)(C)C)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

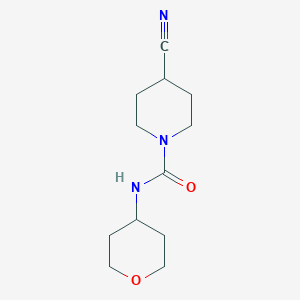
![2-(4-chlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide](/img/structure/B2941673.png)
![(Z)-methyl 2-(6-methyl-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2941676.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2941677.png)
![4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)benzene-1,2-diamine trihydrochloride](/img/structure/B2941679.png)
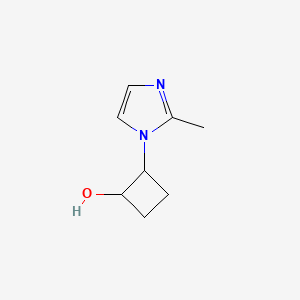
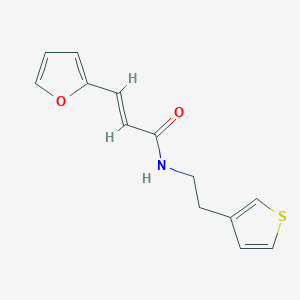
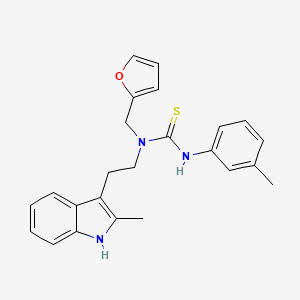
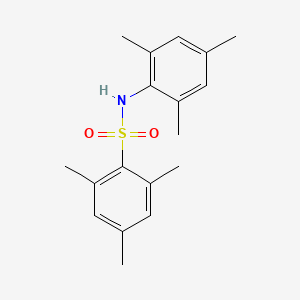
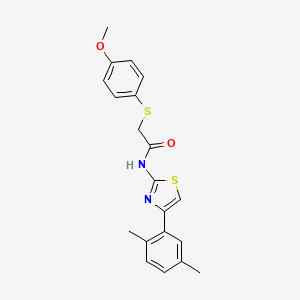
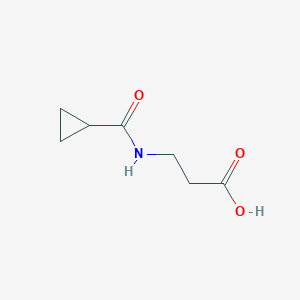
![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B2941691.png)
![2,2,2-trifluoroethyl N-[3-(furan-2-ylmethoxy)propyl]carbamate](/img/structure/B2941692.png)
